1-{[4-(2-Hydroxyethoxy)thian-4-yl]methyl}-3-(2-methoxyphenyl)urea
Description
The compound 1-{[4-(2-Hydroxyethoxy)thian-4-yl]methyl}-3-(2-methoxyphenyl)urea is a urea derivative featuring a thian (tetrahydrothiopyran) ring substituted with a hydroxyethoxy group at the 4-position and a 2-methoxyphenylurea moiety. The hydroxyethoxy group may enhance solubility, while the thian ring could influence metabolic stability and conformational flexibility .
Properties
IUPAC Name |
1-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-21-14-5-3-2-4-13(14)18-15(20)17-12-16(22-9-8-19)6-10-23-11-7-16/h2-5,19H,6-12H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXMMBWTHFIJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2(CCSCC2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(2-Hydroxyethoxy)thian-4-yl]methyl}-3-(2-methoxyphenyl)urea typically involves multiple steps, including the formation of the thian ring, the introduction of the hydroxyethoxy group, and the attachment of the methoxyphenyl group. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(2-Hydroxyethoxy)thian-4-yl]methyl}-3-(2-methoxyphenyl)urea undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxyphenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group may yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-{[4-(2-Hydroxyethoxy)thian-4-yl]methyl}-3-(2-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-(2-Hydroxyethoxy)thian-4-yl]methyl}-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The hydroxyethoxy and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Thian- and Piperazine-Based Ureas
- Target Compound: Core Structure: Thian ring with a hydroxyethoxy substituent. Key Features: Urea linkage to 2-methoxyphenyl; sulfur atom in thian ring.
- HBK Series (): Examples: HBK14–HBK19 (e.g., HBK15: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride). Structural Differences: Piperazine core instead of thian; phenoxyalkyl side chains with chloro/methyl substituents. Implications: Piperazine derivatives often exhibit enhanced basicity and solubility in protonated forms. Chloro/methyl groups may increase lipophilicity and alter target selectivity compared to the hydroxyethoxy-thian analog .
- 1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea (): Core Structure: Thian ring with methoxy substituent. Key Differences: Methoxy instead of hydroxyethoxy; 2-chlorophenyl vs. 2-methoxyphenyl. Chlorophenyl may enhance steric bulk and electron-withdrawing effects .
Table 1: Structural and Functional Comparison
Urea Derivatives with Varied Aromatic Groups
- 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n, ): Structure: Biphenyl urea with pyridinylmethylthio and trifluoromethyl groups. Such features may enhance binding to hydrophobic enzyme pockets .
1,1′-(Methylenedi-4,1-phenylene)bis[3-(2-methoxyphenyl)urea] () :
Heterocyclic Non-Urea Analogs
- 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one () :
- Structure : Triazolone core with methoxyphenyl groups.
- Comparison : The triazolone ring lacks hydrogen-bonding capacity of urea but may engage in dipole interactions. Methoxy substituents align with the target compound’s pharmacophore but differ in electronic profile .
Biological Activity
The compound 1-{[4-(2-Hydroxyethoxy)thian-4-yl]methyl}-3-(2-methoxyphenyl)urea is a novel chemical entity that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 351.51 g/mol. The compound features a thian ring, a urea linkage, and a methoxyphenyl group, contributing to its unique biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 351.51 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| LogP | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
Anticancer Activity
Recent research has indicated that this compound exhibits anticancer properties . In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: Breast Cancer Cell Lines
A study evaluated the effects of the compound on MCF-7 breast cancer cells:
- Concentration Range : 0-100 µM
- IC50 Value : Approximately 25 µM
- Mechanism : Induction of apoptosis via caspase activation
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to standard antibiotics.
Table: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 30 |
In Vivo Studies
Animal models have been used to assess the therapeutic potential of this compound. In a murine model of cancer, administration resulted in significant tumor size reduction compared to control groups.
Safety Profile
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
